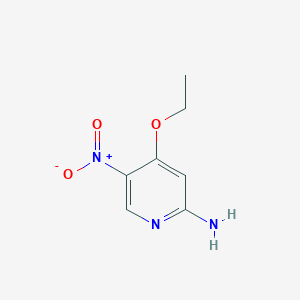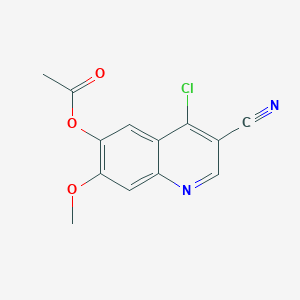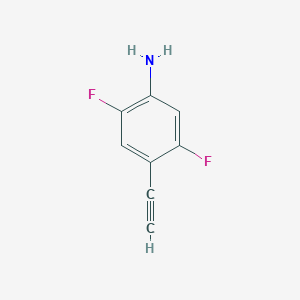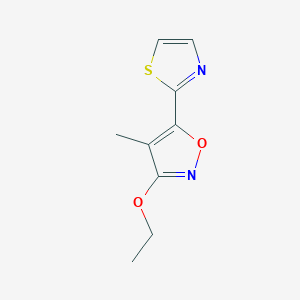
methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a fluorine atom and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with acetylenic ketones.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination reactions, often using reagents like Selectfluor.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Oxidized derivatives of the benzoate.
Reduction: Reduced forms of the benzoate.
Hydrolysis: 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid
- 5-Fluoro-1-methyl-1H-pyrazol-4-yl derivatives
Uniqueness
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, while the pyrazole ring can provide specific binding interactions with biological targets .
Eigenschaften
Molekularformel |
C12H11FN2O2 |
|---|---|
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-(1-methylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11FN2O2/c1-15-7-9(6-14-15)8-3-4-10(11(13)5-8)12(16)17-2/h3-7H,1-2H3 |
InChI-Schlüssel |
KDEGAMJGEZFYPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


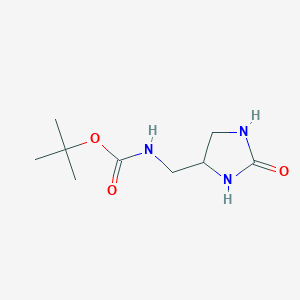

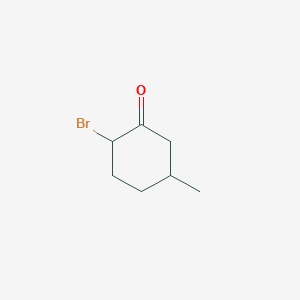
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
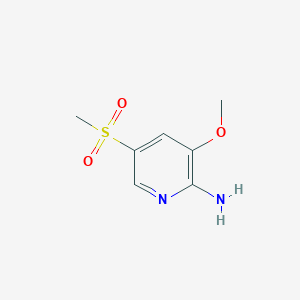
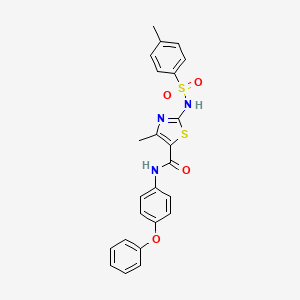
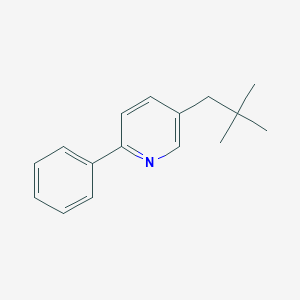
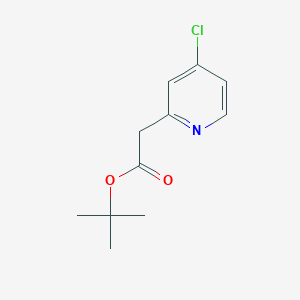
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
